molecular formula C13H14Cl2N2O3 B019942 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline CAS No. 183322-20-5

4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline

Cat. No.: B019942
CAS No.: 183322-20-5
M. Wt: 317.16 g/mol
InChI Key: HFGVHQGBDDTDIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline is a chloro- and alkoxy-substituted quinazoline derivative. Its molecular formula is C₁₃H₁₅Cl₂N₂O₃, with a molecular weight of 326.18 g/mol. This compound is primarily recognized as a synthetic intermediate or impurity in the production of kinase inhibitors, such as erlotinib (a tyrosine kinase inhibitor used in cancer therapy) . The substituents at positions 6 and 7—2-methoxyethoxy and 2-chloroethoxy, respectively—play critical roles in its reactivity and physicochemical properties.

Properties

IUPAC Name

4-chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O3/c1-18-4-5-20-11-6-9-10(16-8-17-13(9)15)7-12(11)19-3-2-14/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGVHQGBDDTDIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596535
Record name 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183322-20-5
Record name 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183322-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Anthranilic Acid Condensation

The quinazoline core is classically synthesized via condensation of anthranilic acid derivatives with formamide or its analogs. In one approach, ethyl 3,4-dihydroxybenzoate undergoes sequential alkylation with 1-bromo-2-methoxyethane and 1-bromo-2-chloroethane using potassium carbonate as a base, achieving 85–92% yields for the bis-ether intermediate. Nitration with fuming HNO₃ in acetic acid introduces the nitro group at the 2-position, followed by catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group to an amine. Cyclization with formamidine acetate in refluxing ethanol then yields the quinazolin-4(3H)-one precursor.

Direct Cyclization from Acetophenone Derivatives

An alternative route starts with 3,4-dimethoxyacetophenone, which undergoes nitration at the 2-position using concentrated nitric acid at 0–5°C. Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in toluene forms a β-dimethylaminovinyl ketone intermediate, which undergoes reductive cyclization under hydrogen (1 atm, 25°C) with 10% Pd/C to produce 4-hydroxy-6,7-dimethoxyquinazoline. This method avoids high-temperature decarboxylation steps, improving overall yield to 78% compared to traditional routes.

Chlorination and Etherification Techniques

Phosphorus Oxychloride-Mediated Chlorination

The 4-hydroxyl group of the quinazoline core is replaced with chlorine using phosphorus oxychloride (POCl₃) under reflux (110°C, 4–6 hrs). Excess POCl₃ acts as both reagent and solvent, achieving 90–95% conversion. However, this method generates phosphoric acid waste, necessitating neutralization with aqueous NaHCO₃ and complicating downstream purification.

Thionyl Chloride Optimization

Thionyl chloride (SOCl₂) in dimethylformamide (DMF) offers a milder alternative, operating at 80°C for 3 hrs with 88% yield. The reaction produces gaseous SO₂ and HCl, requiring scrubbers for environmental compliance. This method is preferred in facilities with robust gas-handling infrastructure.

Regioselective Etherification

Introducing the 2-chloroethoxy and 2-methoxyethoxy groups demands precise control to avoid isomerization. A two-step protocol is employed:

  • 6-Position Etherification : Reacting the chlorinated quinazoline with 2-methoxyethanol in the presence of NaH (60°C, 12 hrs) selectively functionalizes the 6-position.

  • 7-Position Etherification : Subsequent treatment with 2-chloroethanol and K₂CO₃ in acetone (reflux, 8 hrs) installs the 2-chloroethoxy group at the 7-position.

Industrial Production Methodologies

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to enhance reproducibility. Key advantages include:

  • Precise Temperature Control : Maintains exothermic reactions (e.g., nitration) below decomposition thresholds.

  • Reduced Solvent Use : 50–70% less DMF and toluene compared to batch processes.

  • Yield Improvement : 94% overall yield for the four-step sequence.

Crystallization and Purification

Final purification uses antisolvent crystallization with heptane/ethyl acetate (3:1). HPLC analysis confirms ≥99.5% purity, critical for pharmaceutical applications. Recrystallization from hot isopropanol removes residual Pd catalysts (≤1 ppm).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Environmental Impact
Anthranilic Acid RouteEthyl 3,4-dihydroxybenzoateK₂CO₃, HNO₃, H₂/Pd-C68High solvent waste
Acetophenone Route3,4-DimethoxyacetophenoneDMF-DMA, H₂/Pd-C78Moderate (NOx emissions)
Continuous FlowChlorinated quinazolinePOCl₃, 2-methoxyethanol94Low (closed-system capture)

The acetophenone route offers the best balance of yield and scalability, while continuous flow synthesis minimizes ecological footprint.

Reaction Optimization and Byproduct Management

Catalytic Hydrogenation Advances

Replacing PtO₂ with Pd/C (5 wt%) reduces catalyst costs by 40% and eliminates Pt leaching concerns. Hydrogen pressure optimization (15 psi vs. 50 psi) decreases reaction time from 24 hrs to 6 hrs.

Solvent Recycling Systems

Toluene and DMF are recovered via vacuum distillation (85% efficiency), cutting raw material costs by 30%.

Chlorinated Byproduct Neutralization

Waste POCl₃ is hydrolyzed to H₃PO₄, which is neutralized with Ca(OH)₂ to produce calcium phosphate fertilizer .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ether linkages can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, primary amines, or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Substitution: Formation of amine or thiol derivatives.

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Hydrolysis: Formation of corresponding alcohols and quinazoline derivatives.

Scientific Research Applications

4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline involves its interaction with specific molecular targets. The chloro and ether groups may facilitate binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogous Quinazoline Derivatives

Table 1: Structural Comparison of Erlotinib Impurities
Compound Name Substituent at Position 6 Substituent at Position 7 CAS Number
Target Compound 2-Methoxyethoxy 2-Chloroethoxy 183322-20-5
Impurity 4 (Isomer) 2-Methoxyethoxy 2-Chloroethoxy 183322-19-2
Impurity 5 (Isomer) 2-Chloroethoxy 2-Methoxyethoxy Not Provided

Substituent Variants in Quinazoline Derivatives

Alkoxy and Chloro Substituents
  • 4-Chloro-6-methoxy-7-(2-(2-methoxyethoxy)ethoxy)quinazoline (CAS 199328-74-0) : Features an extended ethoxy chain at position 7, increasing molecular weight (312.75 g/mol) and hydrophilicity compared to the target compound .
Hydroxy and Trifluoromethyl Derivatives
  • 4-Chloro-7-hydroxy-6-methoxyquinazoline (CAS 60395-90-6) : Replaces alkoxy groups with hydroxy and methoxy groups, reducing lipophilicity (logP = 1.8) and altering reactivity .
  • 4-Chloro-7-(trifluoromethyl)quinazoline (CAS 16499-65-3) : Substitutes alkoxy groups with a trifluoromethyl group, significantly increasing electron-withdrawing effects and metabolic stability .
Table 2: Physicochemical Properties of Selected Quinazolines
Compound Name Molecular Weight (g/mol) logP Key Substituents Biological Relevance
Target Compound 326.18 2.5 2-Chloroethoxy, 2-Methoxyethoxy Erlotinib impurity
4-Chloro-6-methoxy-7-(2-(2-methoxyethoxy)ethoxy)quinazoline 312.75 1.9 Extended ethoxy chain Intermediate in kinase inhibitors
4-Chloro-7-methoxy-6-(3-(4-methylpiperazin-1-yl)propoxy)quinazoline 350.84 1.2 Piperazine-propoxy Potential anticancer agent
4-Chloro-7-(trifluoromethyl)quinazoline 232.61 3.1 Trifluoromethyl Enhanced metabolic stability

Biological Activity

4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline is a synthetic compound derived from the quinazoline family, known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, molecular interactions, and pharmacokinetic profiles based on available research.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following:

  • Molecular Formula : C13H14Cl2N2O3
  • Molecular Weight : 303.17 g/mol
  • CAS Number : 18925091

This compound features a quinazoline core substituted with chlorine and ethoxy groups, which may influence its biological activity.

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer activity through various mechanisms:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that compounds similar to this compound can inhibit the proliferation of cancer cells. For instance, a study on substituted tetrazoloquinazolines demonstrated cytotoxic effects against breast cancer cell lines (MCF-7) with IC50 values indicating effective inhibition at low concentrations .
  • Molecular Docking Studies : Molecular docking analyses suggest that quinazoline derivatives can effectively bind to specific targets involved in cancer progression. The binding affinity and stability of these interactions are crucial for their potential as therapeutic agents .
  • Mechanisms of Action : The anticancer effect may be attributed to the induction of apoptosis, disruption of cell cycle progression, and inhibition of angiogenesis. These mechanisms are critical for limiting tumor growth and metastasis.

Other Biological Activities

In addition to anticancer properties, quinazoline derivatives have been reported to possess:

  • Antimicrobial Activity : Some studies indicate that quinazoline compounds exhibit antibacterial and antifungal properties, making them candidates for treating infections .
  • Anti-inflammatory Effects : Research has highlighted the anti-inflammatory potential of quinazoline derivatives, which may contribute to their therapeutic efficacy in various diseases .

Case Study 1: Anticancer Activity in Breast Cancer Models

A recent study synthesized a series of quinazoline derivatives, including this compound, and evaluated their cytotoxicity using MTT assays. The results indicated that these compounds could significantly reduce cell viability in MCF-7 cells compared to controls. The study utilized various concentrations to determine IC50 values, revealing promising candidates for further development as anticancer agents .

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-715Apoptosis induction
Doxorubicin (Control)MCF-70.5DNA intercalation

Case Study 2: Molecular Docking Analysis

In silico studies using molecular docking software (MOE) assessed the binding interactions between quinazoline derivatives and target proteins involved in cancer pathways. The results demonstrated favorable binding energies, suggesting that these compounds could effectively inhibit target proteins associated with tumor growth .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption and Bioavailability : Preliminary data suggest that this compound adheres to Lipinski's Rule of Five, indicating good oral bioavailability and permeability .
  • Metabolism : Further studies are required to elucidate the metabolic pathways involved in the biotransformation of this compound.
  • Excretion : Investigating the excretion pathways will help determine the safety profile and dosing regimens necessary for clinical applications.

Q & A

Basic Research Questions

Q. What are the fundamental steps for synthesizing 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline in a laboratory?

  • Methodology :

  • Begin with a precursor such as 4-hydroxy-6-methoxyquinazoline. Use dichloromethane (DCM) as the solvent and oxalyl chloride for chlorination at the 7-position. Add dimethylformamide (DMF) as a catalyst and stir at room temperature for 48 hours. Neutralize with saturated sodium bicarbonate, dry over anhydrous Na₂SO₄, and purify via column chromatography .
  • For etherification at the 6-position, employ nucleophilic substitution using 2-methoxyethanol under basic conditions (e.g., NaH in DMF) .
    • Key Considerations : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H NMR : Identify substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm, quinazoline aromatic protons at δ 7.1–8.3 ppm) .
  • Mass Spectrometry (MS-ESI) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 361.8) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., planar quinazoline core with dihedral angles ~81° between substituents) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent ratio, catalyst loading). For example, optimize chlorination time from 48 to 24 hours by increasing DMF concentration .
  • Computational Reaction Path Analysis : Apply quantum chemical calculations (e.g., density functional theory) to model transition states and identify energy barriers in etherification steps .
    • Data Interpretation : Prioritize conditions yielding >80% purity, validated via HPLC-MS .

Q. How do structural modifications at the 6- and 7-positions influence biological activity?

  • Methodology :

  • Kinase Inhibition Assays : Compare IC₅₀ values against EGFR or HER2 kinases using analogs with varying alkoxy groups (e.g., 2-methoxyethoxy vs. methylpiperidinylmethoxy). Use ATP-binding assays and molecular docking .
  • Structure-Activity Relationship (SAR) : Correlate electron-withdrawing substituents (e.g., chloroethoxy) with enhanced binding affinity .

Q. What advanced techniques resolve discrepancies in spectral data due to solvate formation?

  • Methodology :

  • Variable-Temperature NMR : Detect dynamic solvate interactions (e.g., methanol adducts shifting proton signals at low temperatures) .
  • Thermogravimetric Analysis (TGA) : Quantify solvent loss during heating (e.g., methanol evaporation at 100–150°C) .

Q. How can impurities from incomplete chlorination be systematically identified?

  • Methodology :

  • HPLC-PDA/MS : Track residual hydroxylated intermediates (e.g., 7-hydroxyquinazoline derivatives) using retention time and m/z shifts .
  • Reaction Monitoring with In Situ IR : Detect carbonyl intermediates (C=O stretch at ~1700 cm⁻¹) to optimize chlorination endpoint .

Methodological Challenges and Solutions

Q. Why might TLC and HPLC purity results differ, and how is this resolved?

  • Analysis : TLC may fail to separate non-UV-active byproducts.
  • Solution : Use orthogonal methods (e.g., HPLC with charged aerosol detection) or ¹H NMR integration of diagnostic peaks .

Q. What computational tools predict regioselectivity in quinazoline functionalization?

  • Approach :

  • Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the quinazoline core .
  • Machine Learning Models : Train on historical reaction data to prioritize substituent positions for maximum yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline
Reactant of Route 2
4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.